N-{2-[(1-{4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carbonyl}piperidin-3-yl)formamido]ethyl}prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{2-[(1-{4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carbonyl}piperidin-3-yl)formamido]ethyl}prop-2-enamide is a complex organic compound with a unique structure that includes a thieno[3,2-c]pyridine core, a piperidine ring, and a prop-2-enamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(1-{4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carbonyl}piperidin-3-yl)formamido]ethyl}prop-2-enamide typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the thieno[3,2-c]pyridine core, the introduction of the piperidine ring, and the final coupling with the prop-2-enamide group. Each step requires specific reaction conditions, such as controlled temperature, pH, and the use of catalysts or reagents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactions, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques. Continuous flow reactors and automated synthesis platforms may be employed to enhance the efficiency and reproducibility of the production process.
Chemical Reactions Analysis
Types of Reactions
N-{2-[(1-{4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carbonyl}piperidin-3-yl)formamido]ethyl}prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
N-{2-[(1-{4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carbonyl}piperidin-3-yl)formamido]ethyl}prop-2-enamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound may be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism by which N-{2-[(1-{4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carbonyl}piperidin-3-yl)formamido]ethyl}prop-2-enamide exerts its effects involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The thieno[3,2-c]pyridine core and the piperidine ring play crucial roles in binding to these targets, while the prop-2-enamide group may influence the compound’s solubility and bioavailability. The specific pathways involved depend on the biological context and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
N-{2-[(1-{4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carbonyl}piperidin-3-yl)formamido]ethyl}prop-2-enamide: This compound itself.
N-{2-[(1-{4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carbonyl}piperidin-3-yl)formamido]ethyl}but-2-enamide: A similar compound with a but-2-enamide group instead of prop-2-enamide.
N-{2-[(1-{4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carbonyl}piperidin-3-yl)formamido]ethyl}prop-2-ynamide: A compound with a prop-2-ynamide group.
Uniqueness
This compound is unique due to its specific combination of functional groups and structural features. The presence of the thieno[3,2-c]pyridine core, piperidine ring, and prop-2-enamide group provides a distinct set of chemical and biological properties that differentiate it from other similar compounds.
Properties
IUPAC Name |
1-(6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carbonyl)-N-[2-(prop-2-enoylamino)ethyl]piperidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O3S/c1-2-17(24)20-7-8-21-18(25)15-4-3-9-22(13-15)19(26)23-10-5-16-14(12-23)6-11-27-16/h2,6,11,15H,1,3-5,7-10,12-13H2,(H,20,24)(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFKXYSUFGOILFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCCNC(=O)C1CCCN(C1)C(=O)N2CCC3=C(C2)C=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.